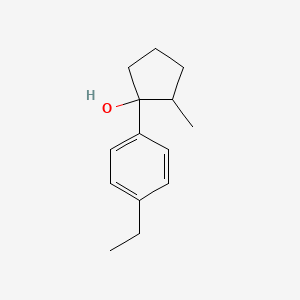
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol is an organic compound with a unique structure that combines a cyclopentane ring with an ethylphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol typically involves the reaction of 4-ethylphenylmagnesium bromide with 2-methylcyclopentanone. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-Ethylphenyl)-2-methylcyclopentanone.
Reduction: Formation of 1-(4-Ethylphenyl)-2-methylcyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic ethylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-methylcyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-2-ethylcyclopentan-1-ol: Similar structure but with an additional ethyl group on the cyclopentane ring.
1-(4-Ethylphenyl)-2-methylcyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1-(4-Ethylphenyl)-2-methylcyclopentan-1-ol, a compound with the molecular formula C14H20O, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanol backbone substituted with an ethylphenyl group and a methyl group. Its structural characteristics contribute to its unique biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where the compound significantly reduced cytokine production.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Modulation : It could also modulate receptor activities related to inflammation and immune responses.
Case Studies
A recent study focused on the synthesis and evaluation of derivatives of this compound. These derivatives were assessed for their biological activities, revealing that modifications to the ethylphenyl group enhanced antimicrobial potency while maintaining anti-inflammatory effects.
Study Findings
In a comparative analysis, several derivatives showed improved MIC values against resistant bacterial strains, indicating that structural optimization can lead to more effective compounds.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-3-12-6-8-13(9-7-12)14(15)10-4-5-11(14)2/h6-9,11,15H,3-5,10H2,1-2H3 |
InChI Key |
DYHHRDIKBIQHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCCC2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















